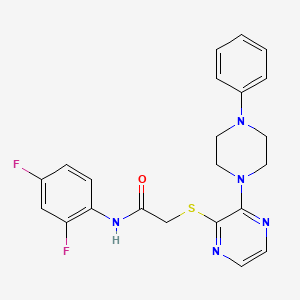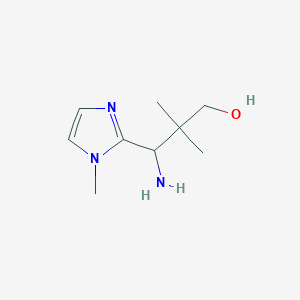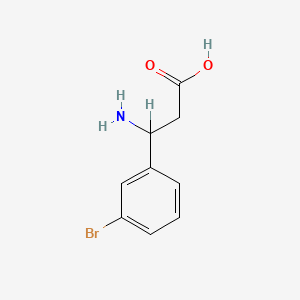
5-Chloro-3-hydroxy-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-hydroxy-2-methylpyridine, also known as 5-chloro-3-methylpyridin-2-ol, is a chemical compound . It has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .
Synthesis Analysis
The synthesis of 2-methylpyridines, which are structurally similar to 5-Chloro-3-hydroxy-2-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-hydroxy-2-methylpyridine can be represented by the empirical formula C5H4ClNO . Its molecular weight is 129.54 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3-hydroxy-2-methylpyridine include a melting point of 163-165°C . It is also known to act as a donor ligand and exists in zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes .Aplicaciones Científicas De Investigación
Synthesis and Reactivity Studies
5-Chloro-3-hydroxy-2-methylpyridine serves as a versatile intermediate in organic synthesis. Its unique structure facilitates the synthesis of various organic compounds. For example, its derivatives have been explored for enantioselective synthesis processes. The compound has been utilized in the novel reduction of 3-hydroxypyridine to produce enantiomerically pure substances, showcasing its importance in creating complex molecular architectures such as (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine through a series of reactions including lipase-mediated kinetic resolution (H. Sakagami, T. Kamikubo, K. Ogasawara, 1996).
Purification and Separation Techniques
The compound's related intermediates are crucial in medicinal and pesticide applications, necessitating efficient purification and separation techniques. Research has been conducted on the extraction, distillation, and chromatography methods to purify photochlorinated products of 3-methylpyridine derivatives, with findings indicating high purity levels of the final products, which underscores the significance of 5-Chloro-3-hydroxy-2-methylpyridine and its analogs in the chemical industry (Su Li, 2005).
Exploration of Chemical Reactivity
The reactivity of 5-Chloro-3-hydroxy-2-methylpyridine towards various reagents provides insights into developing new synthetic routes and understanding the molecule's behavior in different chemical contexts. Studies on its derivatives' reactivity towards bromine, hydrobromic, and hydrochloric acid reveal complex reaction dynamics, which are fundamental for designing novel synthetic pathways and understanding the structural effects on reactivity (C. R. Kolder, H. J. Hertog, 2010).
Anticancer Agent Synthesis
5-Chloro-3-hydroxy-2-methylpyridine derivatives have been investigated for their potential in anticancer agent synthesis. By undergoing various chemical transformations, these derivatives contribute to the development of novel anticancer compounds, highlighting their significance in medicinal chemistry. Research on the synthesis and evaluation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from hydroxy- and chloropyridines shows their effects on the proliferation of cultured cells and survival rates in leukemia models, indicating the compound's utility in creating effective anticancer agents (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).
Building Blocks for Gastric-Acid Inhibiting Compounds
The synthesis of 5-Chloro-3-hydroxy-2-methylpyridine analogs serves as a foundation for developing gastric-acid inhibiting compounds. By manipulating the chemical structure, researchers have been able to create compounds that can potentially be used to treat conditions like acid reflux and peptic ulcers, demonstrating the compound's role in pharmaceutical development (M. Mittelbach, H. Schmidt, G. Uray, H. Junek, B. Lamm, K. Ankner, A. Brändström, R. Simonsson, 1988).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQTMJLRJOBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxy-2-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)

![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)


![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)
![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)


![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)